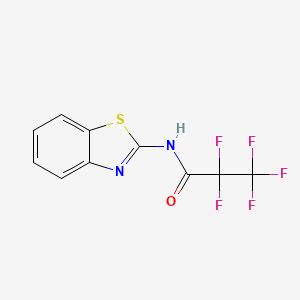
N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide
Übersicht
Beschreibung
N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide, also known as BPTP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPTP is a small molecule inhibitor that targets the protein tyrosine phosphatase 1B (PTP1B), which is involved in the regulation of insulin signaling and glucose metabolism.
Wissenschaftliche Forschungsanwendungen
N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes, obesity, and other metabolic disorders. N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide is a potent inhibitor of PTP1B, which is a negative regulator of insulin signaling. By inhibiting PTP1B, N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide can enhance insulin sensitivity and improve glucose metabolism. N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide has also been shown to have anti-inflammatory and anti-cancer properties.
Wirkmechanismus
N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide binds to the catalytic domain of PTP1B and inhibits its activity by preventing the dephosphorylation of insulin receptor substrates (IRS). This leads to the activation of the insulin signaling pathway, which results in increased glucose uptake and metabolism. N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide also inhibits the activity of other protein tyrosine phosphatases, including SHP-2 and TC-PTP, which are involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide has been shown to improve glucose tolerance and insulin sensitivity in animal models of obesity and diabetes. N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide also reduces inflammation and oxidative stress, which are associated with the development of metabolic disorders. N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide has been shown to have anti-cancer properties by inhibiting the proliferation and survival of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide is a small molecule inhibitor that can be easily synthesized and purified. N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide has high selectivity and potency for PTP1B, which makes it a valuable tool for studying the role of PTP1B in insulin signaling and glucose metabolism. However, N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide has poor solubility in water and requires the use of organic solvents for in vitro experiments. N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide can also have off-target effects on other protein tyrosine phosphatases, which can complicate data interpretation.
Zukünftige Richtungen
Future research on N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide should focus on its potential therapeutic applications in the treatment of type 2 diabetes, obesity, and other metabolic disorders. N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide could be used in combination with other drugs that target different aspects of insulin signaling and glucose metabolism. The development of more potent and selective PTP1B inhibitors could also lead to the discovery of new drugs for the treatment of metabolic disorders. Further studies are needed to understand the long-term effects of N-(5-bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide on glucose metabolism and insulin sensitivity.
Eigenschaften
IUPAC Name |
N-(5-bromopyridin-2-yl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF7N2O2/c10-4-1-2-5(18-3-4)19-6(20)7(11,12)8(13,14)21-9(15,16)17/h1-3H,(H,18,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSNAISWJGFQSL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)NC(=O)C(C(OC(F)(F)F)(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF7N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Bromo-2-pyridinyl)-2,2,3,3-tetrafluoro-3-(trifluoromethoxy)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B3827442.png)

![(2-chloro-4-nitrophenyl){2-[(4-methoxy-1,2,5-oxadiazol-3-yl)oxy]propyl}amine](/img/structure/B3827469.png)
![5-nitro-N-{3-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]propyl}-8-quinolinamine](/img/structure/B3827475.png)
![(4-chloro-2-nitrophenyl){3-[(4-phenyl-1,2,5-oxadiazol-3-yl)oxy]propyl}amine](/img/structure/B3827483.png)
![N-{5-chloro-4-[(4-chlorobenzoyl)amino]-2-methoxyphenyl}-2-biphenylcarboxamide](/img/structure/B3827486.png)
![4-[2-(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]benzamide](/img/structure/B3827496.png)
![3-[2-(3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazino]-N-phenylbenzamide](/img/structure/B3827518.png)
![2-(4-fluorophenyl)-N-[3-nitro-5-(2-pyridinylthio)phenyl]acetamide](/img/structure/B3827522.png)
![ethyl 1-{[(2-fluorophenyl)amino]carbonyl}-3-(2-methylbenzyl)-3-piperidinecarboxylate](/img/structure/B3827525.png)


![N-(1-{1-[4-(acetylamino)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)cyclopentanecarboxamide](/img/structure/B3827544.png)
